N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenylbutanamide
Overview
Description
N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenylbutanamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties . This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a phenylbutanamide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenylbutanamide typically involves the reaction of 4-(morpholin-4-ylsulfonyl)aniline with appropriate reagents. One common method involves the use of chloroacetyl chloride in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) at room temperature . This reaction yields the corresponding chloroacetamide derivative, which can then be further reacted with phenylbutanamide to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring can yield N-oxide derivatives, while reduction of the sulfonyl group can produce sulfide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenylbutanamide involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides required for DNA replication . By inhibiting DHFR, the compound can disrupt the proliferation of cancer cells and exhibit antimicrobial effects. Additionally, the sulfonamide moiety can interact with other enzymes and proteins, contributing to its broad spectrum of biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(4-(Morpholinosulfonyl)phenyl)acetamide: This compound shares the morpholine and sulfonyl groups but differs in the acetamide moiety.
4-(Morpholin-4-ylsulfonyl)aniline: This compound contains the morpholine and sulfonyl groups but lacks the phenylbutanamide moiety.
Uniqueness
N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenylbutanamide is unique due to the combination of its structural features, which contribute to its distinct chemical and biological properties. The presence of the phenylbutanamide moiety, in particular, enhances its potential as a therapeutic agent by providing additional sites for interaction with molecular targets.
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-3-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16(17-5-3-2-4-6-17)15-20(23)21-18-7-9-19(10-8-18)27(24,25)22-11-13-26-14-12-22/h2-10,16H,11-15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHDYKDBNROVOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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